molecular formula C19H15N3O4S B2837724 (E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate CAS No. 326883-13-0

(E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate

Cat. No.: B2837724
CAS No.: 326883-13-0
M. Wt: 381.41
InChI Key: BDWLNQWACPVKQM-LPYMAVHISA-N
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Description

(E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate is an organic compound that features a sulfamoylphenyl group linked to a picolinate moiety through an imino-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate typically involves a multi-step process. One common method starts with the preparation of the imino-methyl intermediate through a Schiff base reaction between 4-sulfamoylbenzaldehyde and aniline. This intermediate is then reacted with picolinic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts such as iron or aluminum chloride.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the imino-methyl bridge allows for conjugation with various functional groups. This compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(((4-Bromophenyl)imino)methyl)phenol: Similar structure but with a bromophenyl group instead of a sulfamoylphenyl group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Features a methoxyphenyl group and an amino-methyl bridge.

Uniqueness

(E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate is unique due to the presence of the sulfamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

[4-[(4-sulfamoylphenyl)iminomethyl]phenyl] pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c20-27(24,25)17-10-6-15(7-11-17)22-13-14-4-8-16(9-5-14)26-19(23)18-3-1-2-12-21-18/h1-13H,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWLNQWACPVKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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